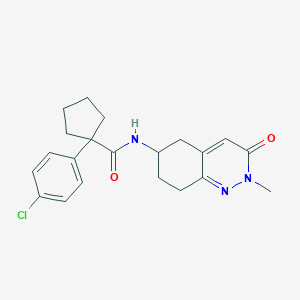

![molecular formula C13H21NO4 B2692764 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2167467-26-5](/img/structure/B2692764.png)

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

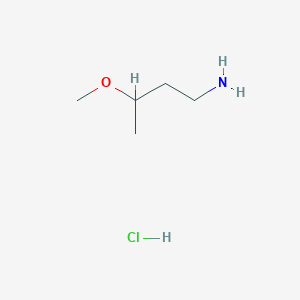

“5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC©©OC(=O)NC12CCCC(C1)(C2)C(=O)O . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

The compound can be used in the asymmetric synthesis of bicyclo [2.2.1]heptane-1-carboxylates . This process allows rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Organocatalysis

The compound plays a crucial role in organocatalysis . Organocatalysis is a sub-discipline of catalysis which involves the use of small organic molecules to catalyze chemical reactions. The compound’s structure makes it an effective catalyst in various chemical reactions .

Drug Synthesis

The bicyclo [2.2.1]heptane scaffold, which is a part of the compound’s structure, is featured by drug candidates such as LMV-6015 and AMG 221 . Therefore, the compound can be used in the synthesis of these drugs .

Chiral Ligands for Transition-Metal Catalysis

The bicyclo [2.2.1]heptane scaffold also provides the basis for asymmetric synthesis and catalysis . Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis, and the compound can be used in the synthesis of these ligands .

Synthesis of Bioactive Natural Products

The compound can be used in the synthesis of bioactive natural products that contain the bicyclo [2.2.1]heptane scaffold . Examples of such natural products include camphor, sordarins, α-santalol, and β-santalol .

Photoswitch Process

The compound can be used in the photoswitch process . This process is induced on the compounds in a solution using light sources at different times .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water . Contaminated clothing should be removed and washed before reuse .

Eigenschaften

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVUZWNAUSJSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

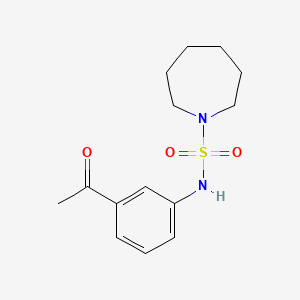

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)

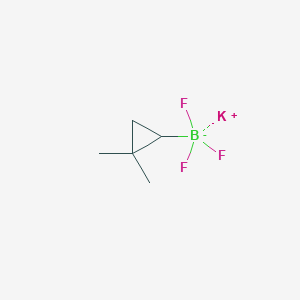

![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)

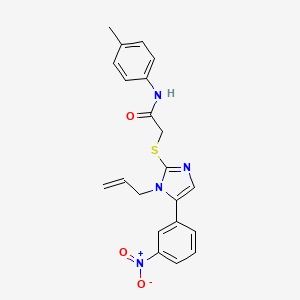

![Tert-butyl 2-[4-(aminomethyl)oxan-4-yl]acetate](/img/structure/B2692687.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2692690.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)